molecular formula C20H20ClNO5S3 B2438855 N-(2-((4-chlorophenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)-4-ethoxybenzenesulfonamide CAS No. 896346-14-8

N-(2-((4-chlorophenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)-4-ethoxybenzenesulfonamide

Cat. No. B2438855
CAS RN: 896346-14-8
M. Wt: 486.01
InChI Key: LSZMXOIWUDLOSF-UHFFFAOYSA-N
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Description

N-(2-((4-chlorophenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)-4-ethoxybenzenesulfonamide is a useful research compound. Its molecular formula is C20H20ClNO5S3 and its molecular weight is 486.01. The purity is usually 95%.
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Scientific Research Applications

Antitumor Activity and Gene Expression

Research has highlighted the antitumor potential of sulfonamides, including compounds similar to N-(2-((4-chlorophenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)-4-ethoxybenzenesulfonamide. These studies focus on their mechanism of action, specifically their role in cell cycle inhibition and the modulation of gene expression in cancer cells. For example, Owa et al. (2002) investigated sulfonamide libraries for their antitumor properties, identifying compounds that act as potent cell cycle inhibitors and progress to clinical trials due to their antimitotic activities and antiproliferative properties. These findings were supported by gene expression analysis, providing insights into the pharmacophore structure and drug-sensitive cellular pathways (Owa et al., 2002).

Pro-apoptotic Effects

The pro-apoptotic effects of sulfonamide derivatives, including the activation of key signaling pathways in cancer cells, have been a significant area of research. Cumaoğlu et al. (2015) synthesized compounds bearing the sulfonamide fragment and evaluated their anti-cancer activity against various cancer cell lines, revealing their ability to induce mRNA expression of pro-apoptotic genes and suggesting their mediation through the activation of p38 and ERK pathways (Cumaoğlu et al., 2015).

Antimicrobial and Antiproliferative Agents

The synthesis of N-ethyl-N-methylbenzenesulfonamide derivatives and their evaluation as antimicrobial and antiproliferative agents represent another application. El-Gilil (2019) described the creation of derivatives exhibiting significant cytotoxic activities against cancer cell lines, demonstrating the compound's versatility beyond antitumor applications. These derivatives were shown to have potent effects, particularly those with specific moieties that exhibited the most substantial cytotoxic activity (El-Gilil, 2019).

Material Science Applications

In material sciences, the synthesis of polymers incorporating sulfonamide structures, like Poly(N-tosyl-ethylene imine-alt-ethylene sulfide), showcases the compound's utility. These materials, with their unique properties and thermal stability, open avenues for developing new polymeric materials with tailored functionalities (Hori et al., 2011).

properties

IUPAC Name

N-[2-(4-chlorophenyl)sulfonyl-2-thiophen-2-ylethyl]-4-ethoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClNO5S3/c1-2-27-16-7-11-18(12-8-16)30(25,26)22-14-20(19-4-3-13-28-19)29(23,24)17-9-5-15(21)6-10-17/h3-13,20,22H,2,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSZMXOIWUDLOSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC=CS2)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClNO5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-((4-chlorophenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)-4-ethoxybenzenesulfonamide

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